molecular formula C9H10ClF4N B6208349 {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2703780-37-2

{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6208349
CAS No.: 2703780-37-2
M. Wt: 243.63 g/mol
InChI Key: GTMPMMWRJLDIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-(trifluoromethyl)benzaldehyde and methylamine.

    Formation of Intermediate: The benzaldehyde is first converted to the corresponding benzyl alcohol through a reduction reaction using a reducing agent like sodium borohydride.

    Amination: The benzyl alcohol is then subjected to a nucleophilic substitution reaction with methylamine to form the desired amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be employed to modify the aromatic ring or the amine group, potentially yielding secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can introduce halogens or other electrophiles onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability.

Biology

In biological research, this compound can be used to develop fluorinated analogs of biologically active molecules

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic profiles.

Comparison with Similar Compounds

Similar Compounds

  • {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
  • {[2-chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
  • {[2-fluoro-6-(difluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Uniqueness

Compared to similar compounds, {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride stands out due to the specific positioning of the fluorine and trifluoromethyl groups. These substituents can significantly impact the compound’s electronic properties, reactivity, and interactions with biological targets, making it a unique and valuable compound for various applications.

Properties

CAS No.

2703780-37-2

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10;/h2-4,14H,5H2,1H3;1H

InChI Key

GTMPMMWRJLDIJT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1F)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.